N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a cyclohexane ring substituted with a carboxamide group and a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of imines . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or herbicidal activity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-N′-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
- 2-chloro-N-(2,5-dichlorophenyl)-N-(2-hydroxybenzyl)acetamide
Uniqueness
N-(2,5-dichlorophenyl)-4-methylcyclohexanecarboxamide is unique due to its specific structural features, such as the presence of a cyclohexane ring and the 2,5-dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17Cl2NO |
---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h6-10H,2-5H2,1H3,(H,17,18) |
InChI Key |
NJRQGRMSYVYIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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